molecular formula C11H15N3O B7632339 N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide

N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide

Cat. No. B7632339
M. Wt: 205.26 g/mol
InChI Key: SYBVYNQOXCUTCR-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide, also known as BHICA, is a novel bicyclic amide compound with potential applications in scientific research. BHICA has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide exerts its biological effects by inhibiting the activity of specific enzymes and receptors. For example, N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide has been shown to exhibit various biochemical and physiological effects, including anticancer activity, neuroprotection, and modulation of neurotransmitter release. N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide also exhibits antioxidant activity and can scavenge free radicals, which are implicated in various diseases.

Advantages and Limitations for Lab Experiments

N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential applications in various research fields. However, N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide also has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

Several potential future directions for N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide research include exploring its potential as a therapeutic agent for various diseases, improving its pharmacokinetic properties, and developing analogs with improved biological activity. N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide can also be used as a lead compound in drug discovery and development. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide and its potential side effects.
Conclusion:
In conclusion, N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide is a novel bicyclic amide compound with potential applications in scientific research. N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions. Further research is needed to fully understand the potential of N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide as a therapeutic agent and its role in drug discovery and development.

Synthesis Methods

N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide has been synthesized using different methods, including the reaction of 5-methylimidazole with bicyclo[3.1.0]hexane-6-carboxylic acid and the subsequent coupling with N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of N-(2-bromoethyl)-5-methylimidazole with bicyclo[3.1.0]hexane-6-carboxamide in the presence of a base. The yield and purity of N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide can be improved by optimizing the reaction conditions.

Scientific Research Applications

N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide has shown potential applications in various scientific research fields, including cancer research, neurology, and drug discovery. Studies have shown that N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide also has potential neuroprotective effects and can be used in the treatment of neurodegenerative diseases. Furthermore, N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide can serve as a lead compound in drug discovery and development.

properties

IUPAC Name

N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-6-5-12-11(13-6)14-10(15)9-7-3-2-4-8(7)9/h5,7-9H,2-4H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBVYNQOXCUTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)NC(=O)C2C3C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide

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